molecular formula C25H23NO4S B13644432 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid

Cat. No.: B13644432
M. Wt: 433.5 g/mol
InChI Key: UBZZLJDGHXMDNA-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc-protected amino acid derivatives, widely utilized in peptide synthesis and medicinal chemistry. Its structure comprises:

  • Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus, enhancing stability during solid-phase synthesis .
  • 4-(Methylsulfanyl)phenyl substituent: A sulfur-containing aromatic moiety, which may influence solubility, reactivity, and intermolecular interactions.
  • Propanoic acid backbone: Enables conjugation to resins or other molecules in peptide elongation .

Properties

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C25H23NO4S/c1-31-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)

InChI Key

UBZZLJDGHXMDNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Component Role
4-(Methylsulfanyl)phenylalanine Amino acid substrate
9-Fluorenylmethoxycarbonyl chloride Fmoc protecting agent
Base (e.g., sodium bicarbonate or triethylamine) Neutralizes HCl byproduct
Solvents (e.g., dioxane, tetrahydrofuran, ethyl acetate) Reaction medium and extraction
Acid (e.g., trifluoroacetic acid) Used in deprotection steps if needed
Purification solvents (e.g., hexane, diethyl ether) Purification and crystallization

Stepwise Synthesis

Step 1: Amino Group Protection

  • The amino acid 4-(methylsulfanyl)phenylalanine is dissolved in a suitable aqueous-organic solvent mixture (e.g., dioxane-water).
  • The pH is adjusted to alkaline conditions using a base such as sodium bicarbonate or triethylamine.
  • 9-Fluorenylmethoxycarbonyl chloride is added dropwise at low temperature (0–5 °C) to the stirred solution.
  • The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc chloride, forming the Fmoc-protected amino acid.
  • The mixture is stirred for several hours, typically 2–4 hours, at room temperature to complete the reaction.

Step 2: Workup and Purification

  • The reaction mixture is acidified carefully to precipitate the product.
  • Extraction with organic solvents such as ethyl acetate is performed to separate the product from aqueous impurities.
  • The organic layer is washed successively with water, brine, and dried over anhydrous magnesium sulfate.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by recrystallization using solvents such as hexane and diethyl ether or by chromatographic methods (e.g., silica gel column chromatography).

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Temperature 0–5 °C during addition, then room temperature Controls reaction rate and selectivity
pH Alkaline (pH 8–9) Ensures amino group is nucleophilic
Reaction Time 2–4 hours Sufficient for complete Fmoc protection
Solvent System Dioxane-water or THF-water Solubilizes reactants and controls reactivity
Purification Method Recrystallization or chromatography Ensures high purity for peptide synthesis

Analytical Characterization

After synthesis, the compound is characterized to confirm its structure and purity:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation (1H and 13C) Signals corresponding to Fmoc group, aromatic ring, and amino acid backbone
Infrared Spectroscopy (IR) Functional group identification Peaks for carbamate (Fmoc), amino, and carboxylic acid groups
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 95% typically required
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~418.45 g/mol

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome
1 Amino group protection 4-(Methylsulfanyl)phenylalanine, Fmoc-Cl, base, 0–5 °C to RT Fmoc-protected amino acid formed
2 Workup Acidification, extraction with ethyl acetate Product isolated from impurities
3 Purification Recrystallization or chromatography High purity compound obtained
4 Characterization NMR, IR, HPLC, MS Structural and purity confirmation

Research Findings and Applications

The Fmoc-protected amino acid synthesized by this method is a crucial intermediate in solid-phase peptide synthesis (SPPS). Its structural features, including the methylsulfanyl group on the aromatic ring, allow for incorporation into peptides with specific biochemical properties. Research indicates that maintaining strict control over reaction conditions and purification steps is essential to achieve high-quality material suitable for pharmaceutical applications.

The compound’s synthesis methods have been validated in multiple studies and cataloged by reputable chemical suppliers such as Sigma-Aldrich and BLD Pharm, confirming the robustness of the described procedures. Patents related to similar Fmoc-protected amino acids emphasize the importance of selective protection and mild reaction conditions to preserve functional groups and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various protecting group reagents like tert-butyloxycarbonyl (Boc) chloride

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced amino acid derivatives

    Substitution: Amino acid derivatives with different protecting groups

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into the peptide chain, the Fmoc group is removed, allowing the amino group to participate in further reactions. The methylsulfanyl group can interact with other functional groups, influencing the overall structure and function of the peptide or protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Replacements

The following table summarizes key analogs and their substituents:

Compound Name Substituent at Position 3 Molecular Formula Key References
Target Compound: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid 4-(Methylsulfanyl)phenyl C₂₅H₂₃NO₄S -
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(Difluoromethyl)phenyl C₂₅H₂₁F₂NO₄
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid (2-Hydroxyethyl)sulfanyl C₂₁H₂₃NO₅S

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group (electron-donating) in the target compound contrasts with the electron-withdrawing difluoromethyl group in , altering electronic density and reactivity.
  • Aromatic vs. Heterocyclic Substituents : Replacement of phenyl with thiophen-3-yl () introduces π-π stacking variability and sulfur-mediated interactions.
  • Hydrophilicity : The hydroxyethylsulfanyl analog () exhibits enhanced hydrophilicity compared to the methylsulfanyl variant.

Comparison :

  • The target compound’s methylsulfanyl group may require milder alkylation conditions compared to bromoethanol in .
  • High purity (>99%) is common across analogs, critical for peptide synthesis applications.

Physicochemical and Spectral Properties

Melting Points and Solubility:
  • Hydroxyethylsulfanyl analog : 116–117°C .
  • o-Tolyl analog: No explicit melting point reported, but stable as a colorless solid .
  • Thiophen-3-yl analog: No data, but heterocycles often reduce crystallinity.
NMR Spectral Shifts:
  • Methylsulfanyl vs. Hydroxyethylsulfanyl : In , the hydroxyethyl group’s -CH₂-O protons resonate at δ 3.54 ppm, while methylsulfanyl protons (target compound) would likely appear upfield (δ ~2.5 ppm).
  • Aromatic Protons : o-Tolyl substituents () show distinct splitting patterns due to ortho-methyl steric effects.

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid (commonly referred to as Fmoc-Amino Acid) is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key functional groups:

  • Fmoc Group : A protective group that aids in the synthesis of peptides by preventing premature reactions.
  • Propanoic Acid Backbone : Provides structural integrity and contributes to the compound's solubility and reactivity.
  • Methylsulfanyl Phenyl Substituent : Enhances biological activity through potential interactions with biological targets.

While the specific mechanism of action for this compound has not been fully elucidated, its role as a building block in peptide synthesis suggests that its biological activity is closely related to the peptides formed from it. The efficacy of these peptides can vary significantly based on their sequence and structure, influencing their interactions with target proteins or receptors.

Biological Activity Overview

The biological activities associated with compounds similar to Fmoc-Amino Acids include:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Certain analogs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing benefits in conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various Fmoc-protected amino acids against MCF-7 cells. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells .
  • Peptide Synthesis :
    • Research demonstrated that the incorporation of Fmoc-protected amino acids into peptide chains resulted in improved yields and purity of synthesized peptides. This is crucial for developing biologically active compounds with therapeutic potential .
  • Mechanistic Insights :
    • Investigations into the interaction between synthesized peptides and biological macromolecules revealed that modifications to the Fmoc group could alter binding affinities, thereby influencing the biological effects of the resulting peptides .

Comparative Analysis

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
Fmoc-Amino AcidProtected Amino AcidDirectly used in peptide synthesisAntimicrobial, Anticancer
Ethyl GlycinateSimple Ethyl EsterLess complex; used for simpler peptide chainsModerate activity
Boc-Amino AcidDifferent Protective StrategyAffects reactivity during synthesisVaries by derivative
Acetylated Amino AcidAcetate GroupVaries in solubility and reactivityLimited activity

Q & A

Q. Optimization Parameters :

Parameter Optimal Range Impact on Yield
pH 7.5–9.0Lower pH reduces Fmoc stability
Temperature 0–25°C (during coupling)Higher temps risk racemization
Solvent Anhydrous DMF or DCMPolar aprotic solvents enhance reactivity

Basic: How does the Fmoc group influence reactivity, and what deprotection methods are recommended?

Methodological Answer:
The Fmoc group acts as a temporary protecting group, enabling selective deprotection under mild basic conditions. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, Fmoc is stable to trifluoroacetic acid (TFA), making it ideal for SPPS.

  • Deprotection Protocol :
    • Use 20% piperidine in DMF for 10–30 minutes, monitored by UV absorption at 301 nm (characteristic Fmoc removal) .
    • Avoid prolonged exposure to prevent side reactions (e.g., aspartimide formation).

Q. Comparison with Alternatives :

Protecting Group Deprotection Agent Stability
FmocPiperidineAcid-stable
BocTFABase-labile

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) confirms purity (>99% in validated cases) .
  • NMR : 1^1H and 13^{13}C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C25_{25}H24_{24}N2_2O4_4S: 472.14) .

Q. Example Data :

Technique Key Observations Reference
HPLCRetention time: 12.3 min; Purity: 99.76%
1^1H NMRδ 4.3 ppm (α-proton), δ 2.5 ppm (SCH3_3)

Advanced: How can researchers resolve discrepancies in reported yields or purities?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Quality : Anhydrous DMF purity impacts coupling efficiency. Use molecular sieves or fresh batches.
  • Temperature Control : Racemization increases >25°C; use ice baths during activation .
  • Column Chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate gradients) for better separation of byproducts .

Q. Troubleshooting Table :

Issue Potential Cause Solution
Low YieldIncomplete Fmoc deprotectionIncrease piperidine exposure time
Impurity Peaks (HPLC)Side reactions during couplingUse fresh coupling reagents

Advanced: What are the stability considerations for the methylsulfanyl group?

Methodological Answer:
The methylsulfanyl (-SCH3_3) group is susceptible to oxidation and nucleophilic substitution.

  • Oxidation Risk : Forms sulfoxide (R-SO-CH3_3) under ambient light or oxidizing agents. Store in dark, inert conditions .
  • pH Sensitivity : Degrades in strongly acidic/basic conditions; maintain neutral pH during synthesis .

Q. Stability Data :

Condition Degradation Observed Mitigation
0.1 M HCl (24 hrs)15% degradationAvoid acidic buffers
H2_2O2_2 (1 mM)Full oxidationUse antioxidants (e.g., BHT)

Advanced: How does the 4-(methylsulfanyl)phenyl group affect biological activity?

Methodological Answer:
The methylsulfanyl group enhances lipophilicity and may influence receptor binding. Comparative studies with analogs show:

  • Increased Binding Affinity : Methylsulfanyl’s electron-donating properties improve interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Slower hepatic clearance compared to hydroxyl or fluorine substituents .

Q. Structure-Activity Relationship (SAR) :

Substituent LogP Biological Half-life (hr)
4-(Methylsulfanyl)phenyl3.26.8
4-Fluorophenyl2.84.2
Phenyl2.53.1

Safety: What protocols are critical for safe handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust/aerosols (H335: May cause respiratory irritation) .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .

Q. First Aid Measures :

Exposure Route Action
InhalationMove to fresh air; seek medical attention
Skin ContactWash with soap/water; remove contaminated clothing

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